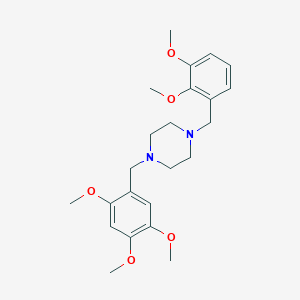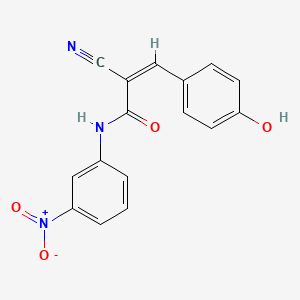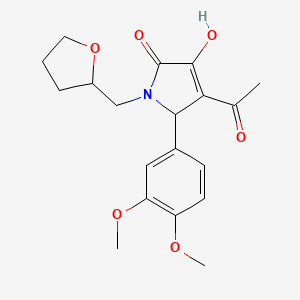![molecular formula C15H13BrN2O2S B5132858 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5132858.png)
3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide, also known as BMB, is a chemical compound that has been studied extensively for its potential applications in scientific research. BMB is a thioamide-based compound that is structurally similar to other compounds that have been shown to have anti-cancer and anti-inflammatory properties. In
作用機序
The mechanism of action of 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and neurodegeneration. 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and have been implicated in cancer and neurodegenerative diseases. 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the protection of neurons from oxidative stress and apoptosis. 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
実験室実験の利点と制限
One of the advantages of using 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its relatively low toxicity compared to other anti-cancer and anti-inflammatory compounds. 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has also been shown to have good stability and solubility in various solvents, which makes it easier to work with in the lab. However, one of the limitations of using 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide in lab experiments is its relatively low potency compared to other anti-cancer and anti-inflammatory compounds. 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide also has limited bioavailability, which may limit its potential applications in vivo.
将来の方向性
There are several future directions for research on 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide. One potential direction is to explore its potential applications in combination with other anti-cancer and anti-inflammatory compounds to enhance its potency and efficacy. Another potential direction is to investigate its potential applications in other areas of research, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide and to optimize its pharmacokinetic properties for potential clinical use.
合成法
The synthesis of 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide involves several steps, including the reaction of 4-methoxyaniline with carbon disulfide, followed by the reaction of the resulting intermediate with 3-bromo-benzoyl chloride. The final product is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been studied for its potential applications in various scientific research fields, including cancer research, inflammation research, and neurology research. In cancer research, 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurology research, 3-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-bromo-N-[(4-methoxyphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c1-20-13-7-5-12(6-8-13)17-15(21)18-14(19)10-3-2-4-11(16)9-10/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNCROMZSVMYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-5-(4-bromophenyl)-2-furamide](/img/structure/B5132784.png)
![N-[1-(anilinocarbonyl)-2-(5-methyl-2-furyl)vinyl]-3-methylbenzamide](/img/structure/B5132793.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5132796.png)
![5-[4-(benzyloxy)-3-bromobenzylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5132808.png)
![N-[2-(1H-1,2,3-benzotriazol-1-yl)ethyl]-2,4-dimethyl-5-pyrimidinecarboxamide](/img/structure/B5132813.png)
![N,N-diethyl-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B5132814.png)

![N-(cyclopropylmethyl)-N-propyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5132835.png)
![N-{5-[(diethylamino)carbonyl]-2,3-dimethoxyphenyl}-2-pyrazinecarboxamide](/img/structure/B5132847.png)

![ethyl 2-{[(benzoylamino)carbonothioyl]amino}-4-(2,4-dimethylphenyl)-3-thiophenecarboxylate](/img/structure/B5132868.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B5132881.png)
amine oxalate](/img/structure/B5132891.png)